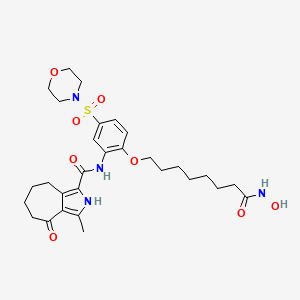

Hdac/bet-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H40N4O8S |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

N-[2-[8-(hydroxyamino)-8-oxooctoxy]-5-morpholin-4-ylsulfonylphenyl]-3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxamide |

InChI |

InChI=1S/C29H40N4O8S/c1-20-27-22(9-6-7-10-24(27)34)28(30-20)29(36)31-23-19-21(42(38,39)33-14-17-40-18-15-33)12-13-25(23)41-16-8-4-2-3-5-11-26(35)32-37/h12-13,19,30,37H,2-11,14-18H2,1H3,(H,31,36)(H,32,35) |

InChI Key |

AWVPNUWHMBPXOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(N1)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCCCCCCCC(=O)NO)CCCCC2=O |

Origin of Product |

United States |

Epigenetic Regulatory Landscape and Rationale for Dual Inhibition

Histone Deacetylases (HDACs) in Gene Expression Regulation

Histone deacetylases are a class of enzymes that play a crucial role in modulating the structure of chromatin, the complex of DNA and proteins within the nucleus. nih.gov By removing acetyl groups from lysine (B10760008) residues on histone proteins, HDACs facilitate the compaction of chromatin, leading to a condensed state that is generally associated with transcriptional repression. quora.comacs.org

There are 18 known human HDACs, which are categorized into four main classes based on their sequence homology to yeast HDACs. researchgate.netnih.gov

Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized to the nucleus and are ubiquitously expressed. acs.orgnih.gov They are key regulators of cell proliferation and survival. nih.gov

Class II HDACs are further divided into two subclasses:

Class IIa (HDAC4, 5, 7, and 9) can shuttle between the nucleus and cytoplasm and have tissue-specific expression patterns. nih.gov

Class IIb (HDAC6 and 10) are mainly found in the cytoplasm and are involved in regulating cellular processes beyond transcription, such as protein degradation and cell motility. quora.com

Class III HDACs , also known as sirtuins, are NAD+-dependent enzymes with diverse cellular functions.

Class IV HDAC comprises a single member, HDAC11.

Hdac/bet-IN-1 has been shown to exhibit potent inhibitory activity against Class I and Class IIb HDACs, specifically HDAC1 and HDAC6.

| Class | Members | Primary Localization | Key Functions |

|---|---|---|---|

| Class I | HDAC1, 2, 3, 8 | Nucleus | Cell proliferation, survival, transcriptional repression |

| Class IIa | HDAC4, 5, 7, 9 | Nucleus/Cytoplasm | Tissue-specific development, signal-dependent transcription |

| Class IIb | HDAC6, 10 | Cytoplasm | Protein stability, cell motility |

| Class III (Sirtuins) | SIRT1-7 | Varies | Metabolism, aging, DNA repair (NAD+-dependent) |

| Class IV | HDAC11 | Nucleus/Cytoplasm | Immune regulation |

The primary mechanism by which HDACs repress transcription is through the deacetylation of histone tails. quora.com The removal of acetyl groups increases the positive charge of the histones, strengthening their interaction with the negatively charged DNA backbone. This leads to a more compact chromatin structure, known as heterochromatin, which restricts the access of transcription factors and RNA polymerase to gene promoters, thereby silencing gene expression. acs.org

The aberrant expression and activity of HDACs have been implicated in a wide range of diseases, most notably cancer. researchgate.netmit.edu Overexpression of certain HDAC isoforms can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and proliferation. mit.edu Dysregulation of HDACs is also associated with inflammatory diseases and neurological disorders. nih.gov This has made HDACs attractive targets for therapeutic intervention.

Bromodomain and Extra-Terminal Domain (BET) Proteins as Chromatin Readers

While HDACs act as "erasers" of histone acetylation, the BET family of proteins function as "readers" of these epigenetic marks. pnas.org

The BET family in mammals includes four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. sci-hub.se These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus, which are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. sci-hub.sewindows.net The C-terminal region contains an extra-terminal (ET) domain that mediates interactions with other proteins. sci-hub.se

BRD4 is the most extensively studied member of the BET family and plays a critical role in recruiting the transcriptional machinery to gene promoters and enhancers. nih.govnih.gov this compound demonstrates inhibitory activity against BRD4.

| BET Protein | Key Functions |

|---|---|

| BRD2 | Regulation of cell cycle and inflammation |

| BRD3 | Involvement in hematopoiesis and inflammation |

| BRD4 | Recruitment of transcriptional machinery, regulation of oncogenes |

| BRDT | Spermatogenesis (testis-specific) |

BET proteins, particularly BRD4, are crucial for the expression of key oncogenes such as MYC, BCL2, and FOSL1. nih.govguidechem.com BRD4 is often found at super-enhancers, which are large clusters of regulatory elements that drive the high-level expression of genes critical for cell identity and, in the case of cancer, for maintaining the malignant phenotype. nih.gov By binding to acetylated histones at these super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II, leading to robust transcriptional elongation and oncogene expression. guidechem.com The dependence of cancer cells on the continuous expression of these oncogenes makes BET proteins compelling therapeutic targets.

Research Findings on this compound

This compound has been identified as a potent dual inhibitor with significant anti-leukemia activity.

| Target | IC50 / Ki |

| HDAC1 | 0.163 µM (IC50) |

| HDAC6 | 0.067 µM (IC50) |

| BRD4 | 0.076 µM (Ki) |

Data from Guidechem, referencing Schücker-Hübner L, et al. J Med Chem. 2021.

The dual inhibition of both HDACs and BET proteins by a single molecule like this compound represents a rational therapeutic strategy. By simultaneously preventing the removal of activating acetyl marks (HDAC inhibition) and blocking the recognition of these marks by pro-transcriptional proteins (BET inhibition), this compound can potentially induce a more profound and sustained disruption of the oncogenic transcriptional programs that drive cancer cell growth and survival. pnas.orgnih.gov

Interplay between HDAC and BET Protein-Mediated Epigenetic Mechanisms

The functional relationship between HDACs and BET proteins is deeply rooted in the dynamic process of histone acetylation. HDACs act as "erasers" of the epigenetic code, removing acetyl groups from lysine residues on histone tails, which generally leads to a more compact chromatin structure and transcriptional repression. nih.govmdpi.com Conversely, BET proteins function as "readers" of this code, specifically recognizing and binding to acetylated lysine residues, thereby recruiting transcriptional machinery to activate gene expression. nih.govnih.gov

Converging Molecular Pathways and Shared Targets of HDAC and BET Inhibition

Inhibition of both HDACs and BET proteins can converge on similar molecular pathways and affect shared downstream targets, leading to synergistic anti-cancer effects. nih.gov Both classes of inhibitors have been shown to impact the transcription of key oncogenes. For instance, the expression of the proto-oncogene c-MYC, a critical driver in many human cancers, is known to be regulated by the BET protein BRD4. nih.gov Similarly, HDAC inhibitors can also modulate c-MYC expression, highlighting a point of convergence for these two classes of epigenetic drugs. pnas.org

Several studies have demonstrated that the effects of BET inhibitors are functionally and genetically linked to those of HDAC inhibitors. nih.gov In murine models of c-Myc-induced lymphoma, it was discovered that a significant percentage of genes induced by BET inhibitors were also induced by HDAC inhibitors. nih.gov This overlap suggests a commonality in the transcriptional programs they modulate, providing a strong rationale for their combined inhibition. pnas.org The efficacy of dual inhibition of HDACs and BET proteins has been reported in various tumor cell models, where it has been shown to induce growth arrest and apoptosis. nih.gov

Chromatin Acetylation as a Crucial Node of Functional Interaction

Chromatin acetylation serves as the central point of interaction between HDAC and BET protein functions. nih.gov HDACs directly control the levels of lysine acetylation on histone tails, thereby shaping the genomic acetylation profile. nih.gov BET proteins, in turn, "read" this histone acetylation code to facilitate the activation of specific target genes. nih.gov

The inhibition of HDACs leads to a global increase in histone acetylation, altering the landscape for BET protein binding. nih.gov This hyperacetylation can cause a redistribution of BET proteins across the genome, delocalizing them from their original sites at regulatory elements to newly acetylated regions. nih.gov This sequestration effectively restrains their ability to promote the transcription of target genes, including those crucial for cancer cell proliferation and survival. nih.gov

Furthermore, HDACs can also deacetylate non-histone proteins, including transcription factors, which can then be recognized by BET proteins. nih.gov This adds another layer to their interplay, where HDAC activity can modulate the function of BET proteins through both histone-dependent and independent mechanisms. The model of molecular interplay suggests that HDACs can impair the function of BRD4 by removing acetylated residues from histones and other proteins, thereby altering BRD4's presence on nucleosomes and chromatin-associated protein complexes. nih.gov

Strategic Imperatives for Concurrent HDAC and BET Inhibition in Disease Contexts

The development of dual-acting compounds like this compound is driven by the strategic need to overcome the limitations of single-agent therapies and to address the complex nature of diseases like cancer.

Overcoming Monotherapy Limitations and Mitigating Adaptive Resistance Mechanisms

While both HDAC inhibitors and BET inhibitors have shown clinical efficacy, particularly in hematological malignancies, their effectiveness as monotherapies in solid tumors has been limited. mdpi.com This has prompted the exploration of combination strategies to enhance their therapeutic potential. mdpi.com Combination therapy is a common approach to prevent compensatory mechanisms that can lead to drug resistance. biorxiv.org

Adaptive resistance is a significant challenge in targeted cancer therapy. Tumor cells can develop resistance to single agents by activating alternative signaling pathways. For instance, upregulation of HDAC6 has been observed following treatment with a BET inhibitor, limiting its efficacy. ashpublications.org Co-targeting HDAC6 and BET proteins has been shown to yield synergistic anti-myeloma activity. ashpublications.org Similarly, resistance to HDAC inhibitors can be mediated by various mechanisms, including the upregulation of pro-survival proteins like BCL-2. nih.gov By simultaneously targeting two distinct but interconnected epigenetic pathways, dual inhibitors can potentially circumvent these resistance mechanisms.

The synergistic effects of combining BET and HDAC inhibitors have been observed in a variety of cancer models, including lymphoma, neuroblastoma, acute myelogenous leukemia, bladder cancer, and melanoma. acs.org

Rationale for Pharmacophore Merging in Dual Targeting Strategies for this compound Type Compounds

The development of single molecules that can inhibit both HDACs and BET proteins, such as this compound type compounds, represents an advanced therapeutic strategy. mdpi.com This approach, known as pharmacophore merging, involves integrating the key structural features of two different inhibitors into a single chemical entity. biorxiv.org The primary rationale for this strategy is to overcome the limitations associated with combination therapy using separate drugs, such as differing pharmacokinetic profiles and potential for adverse drug-drug interactions. nih.gov

The design of dual BET/HDAC inhibitors often involves merging the scaffolds of a known BET inhibitor with a class I HDAC inhibitor. acs.orgbiorxiv.org This can result in dual inhibitors with reduced molecular weight, which can improve their pharmacokinetic properties. acs.org The goal is to create an integrated dual inhibitor rather than simply linking two existing inhibitors together. biorxiv.org

Several dual BET/HDAC inhibitors have been developed based on existing inhibitor scaffolds. researchgate.net For example, some designs have incorporated the structural features of the BET inhibitor (+)-JQ1 with an HDAC inhibitor moiety. researchgate.net The resulting dual-activity compounds have demonstrated promising antitumor effects in various cancer cell lines. researchgate.net This strategy of creating a single molecule with dual activity can lead to improved efficacy compared to the individual parent molecules or their combination. nih.govresearchgate.net

Below is a table summarizing the rationale and approaches for dual HDAC/BET inhibition:

| Aspect | Description | Supporting Findings | References |

| Converging Pathways | HDAC and BET inhibitors affect overlapping molecular pathways and downstream targets, particularly key oncogenes like c-MYC. | Gene expression studies show a significant overlap in genes induced by both inhibitor classes. | nih.govpnas.org |

| Chromatin Acetylation | HDACs "erase" and BET proteins "read" histone acetylation marks, creating a direct functional link. HDAC inhibition alters the binding landscape for BET proteins. | HDAC inhibition leads to global hyperacetylation, causing redistribution and sequestration of BET proteins. | nih.gov |

| Monotherapy Limitations | Single-agent efficacy of both HDAC and BET inhibitors can be limited, especially in solid tumors. | Clinical and preclinical studies show modest activity of monotherapies in certain cancer types. | mdpi.com |

| Adaptive Resistance | Cancer cells can develop resistance to single agents by upregulating compensatory pathways. | Upregulation of HDAC6 has been observed as a resistance mechanism to BET inhibitors. | ashpublications.org |

| Pharmacophore Merging | Designing a single molecule to hit both targets can offer improved pharmacokinetics and potentially greater efficacy than combination therapy. | Successful development of potent dual inhibitors with reduced molecular weight by merging known pharmacophores. | biorxiv.orgacs.orgbiorxiv.org |

Pre Clinical Development and Structural Optimization of Hdac/bet in 1 Type Compounds

Conceptual Frameworks for Dual HDAC/BET Inhibitor Design

The rational design of dual HDAC/BET inhibitors involves intricate strategies to integrate the distinct pharmacophoric features required for potent activity at both target classes into a single, efficient chemical entity. biorxiv.orgacs.org

The foundational strategy in creating dual HDAC/BET inhibitors is pharmacophore merging. biorxiv.orgacs.org This approach involves identifying and combining the essential molecular features (pharmacophores) of a known HDAC inhibitor and a known BET inhibitor into one cohesive molecule. acs.org A key example is the development of the initial dual inhibitor, NB161, which was conceived by merging the scaffolds of the BET inhibitor MS436 and the class I HDAC inhibitor CI-994. biorxiv.orgacs.org MS436 was selected as a starting scaffold due to a structural overlap that appeared ideal for incorporating the zinc-binding moiety characteristic of HDAC inhibitors like CI-994. biorxiv.org

Following the initial design, structure-guided optimization is employed to refine the compound's potency and selectivity. nih.govacs.org This process relies on obtaining high-resolution crystal structures of the inhibitor bound to its target proteins. For instance, the crystal structure of NB161 in complex with the first bromodomain of BRD4 (BRD4 BD1) provided critical insights for subsequent modifications. acs.org This structural information allowed for systematic changes to both the BET-binding and HDAC-binding "warheads" of the molecule to enhance target engagement. nih.govacs.orgresearchgate.net This iterative process of design, synthesis, and structural analysis leads to optimized binders with superior potency compared to the parent compounds. nih.govbiorxiv.org

The primary principle behind designing integrated dual inhibitors is to create a single molecule that can effectively interact with two distinct biological targets. nih.gov This strategy aims to achieve a synergistic therapeutic effect that may not be possible with the combination of two separate drugs. biorxiv.org A core objective is to merge the functionalities of two inhibitors into a single, often smaller, compound. biorxiv.orgacs.org For example, by merging the BRD4 and class I HDAC pharmacophores, researchers have developed dual inhibitors with a core scaffold of only 350 Da that retain both inhibitory activities. biorxiv.org

The design often incorporates a known BET-active core, such as a tetrahydroquinoline (THQ), with a motif known to inhibit HDACs, like a hydroxamic acid. nih.gov The goal is to produce a molecule that not only binds to both targets but does so with high affinity. The most successful molecules in the Hdac/bet-IN-1 class bind to both BRD4 bromodomains and HDAC1/2 with EC50 values in the 100-nanomolar range in cellular target engagement assays. nih.govbiorxiv.orgresearchgate.net

Synthetic Methodologies for this compound Class Molecules

The synthesis of this compound type compounds involves multi-step chemical processes. The synthesis of the precursor compound NB161 provides a representative example of the methodologies used. biorxiv.orgacs.org The process begins with the preparation of an aniline (B41778) intermediate (aniline 5). biorxiv.orgacs.org This is achieved through an amide coupling reaction between Boc-protected o-phenylenediamine (B120857) 2 and Fmoc-protected p-aminobenzoic acid 3, followed by a deprotection step. acs.org

The final key step in forming the core structure of NB161 is a diazotization and subsequent azo coupling reaction. biorxiv.orgacs.orgresearchgate.net In this reaction, the prepared aniline 5 and 5-amino-2-methylphenol (B1213058) are treated with isoamyl nitrite (B80452) to yield the dual inhibitor. biorxiv.orgacs.org Further optimization of the BET-binding moiety involved replacing the phenol (B47542) group of NB161 with a hydroxyindole to create compound NB390, a modification aimed at improving binding affinity based on structural data. acs.org

In Vitro Biochemical and Biophysical Characterization of this compound Target Engagement

A critical phase in the development of these dual inhibitors is the detailed characterization of their interaction with the intended targets using a variety of biochemical and biophysical assays.

Enzyme inhibition assays are crucial for determining the potency and selectivity of the compounds against different HDAC isoforms. nih.gov These assays typically measure the ability of the inhibitor to block the deacetylase activity of recombinant HDAC enzymes. bmglabtech.comnih.gov Fluorogenic assays are commonly used, where a substrate like Boc-Lys(Ac)-AMC is deacetylated by the HDAC enzyme and then cleaved by a developing enzyme (e.g., trypsin) to release a fluorescent molecule. bmglabtech.com The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity. bmglabtech.com

For this compound type compounds, these assays have demonstrated potent inhibition of class I HDACs. nih.govbiorxiv.org Lead molecules have shown selective inhibition of HDAC1/2 over all other zinc-dependent HDACs, with EC50 values in the nanomolar range. nih.govacs.org

Table 1: HDAC Isoform Inhibition Data for this compound Type Compounds Note: Data represents typical values reported for optimized compounds in this class.

To quantify the engagement of the BET target, various biophysical methods are used to determine the binding affinity for the two tandem bromodomains of BRD4, BD1 and BD2. nih.gov Cellular NanoBRET target engagement assays are one such method, providing EC50 values that reflect the compound's potency within a cellular environment. nih.govbiorxiv.org The best molecules in this series exhibit EC50 values in the 100 nM range for both BRD4 bromodomains. nih.govacs.org

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is another common technique. This method measures the change in the melting temperature (ΔTm) of the target protein upon ligand binding. A significant increase in the melting temperature indicates strong and stable binding. The optimization of NB161 to NB390, for example, resulted in a significant improvement in thermal stabilization for both BD1 and BD2, validating the structure-guided design strategy. acs.org

Table 2: BRD4 Bromodomain Binding Affinity for this compound Type Compounds Note: Data compares an initial compound (NB161) with an optimized version (NB390).

Table of Mentioned Compounds

| Compound Name | Description |

|---|---|

| This compound | Class of dual HDAC/BET inhibitors |

| NB161 | Initial dual HDAC/BET inhibitor |

| NB390 | Optimized dual HDAC/BET inhibitor |

| MS436 | BET inhibitor (scaffold source) |

| CI-994 | Class I HDAC inhibitor (scaffold source) |

| (+)-JQ1 | Reference BET inhibitor |

Cellular Target Engagement Assays (e.g., NanoBRET)

Confirming that a compound interacts with its intended molecular targets within the complex environment of a living cell is a critical step in pre-clinical drug development. nih.gov For dual-target inhibitors such as this compound, which are designed to modulate both histone deacetylases (HDACs) and bromodomain and extra-terminal (BET) proteins, verifying simultaneous engagement of both target classes is essential. promegaconnections.com The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful, real-time method used to quantify compound binding to specific proteins in intact cells. promegaconnections.compromega.com

The NanoBRET assay is a proximity-based technique that relies on energy transfer between a donor and an acceptor molecule. nih.gov The principle involves expressing the target protein (e.g., HDAC1 or the BRD4 bromodomain) as a fusion with a small, bright NanoLuc® luciferase (the energy donor). promega.com A cell-permeable fluorescent tracer, which is a ligand for the target protein, is then introduced. promega.com When this tracer binds to the NanoLuc®-fused target protein, it brings the fluorophore (the energy acceptor) into close proximity with the luciferase. nih.gov Upon addition of a substrate, the luciferase emits light, and if the tracer is bound, this energy is transferred to the fluorophore, which in turn emits light at a different wavelength. nih.gov

When a test compound like this compound is introduced, it competes with the fluorescent tracer for the binding site on the target protein. promega.com This displacement of the tracer leads to a decrease in the BRET signal, which can be measured in a dose-dependent manner to determine the compound's cellular potency (EC50). promega.comchemrxiv.org This provides a precise, real-time readout of the compound's engagement with its targets inside live cells, confirming that it is not only cell-permeable but also active in a physiological context. promegaconnections.com

In the development of dual BET/HDAC inhibitors, NanoBRET assays are instrumental in confirming on-target activity for both BRD4 bromodomains and class I HDACs like HDAC1 and HDAC2. promegaconnections.comacs.org Structure-guided optimization efforts have led to the development of potent dual inhibitors with cellular EC50 values in the submicromolar or low nanomolar range for both target classes. acs.orgbiorxiv.orgnih.gov

Table 1: Representative Cellular Target Engagement of Optimized Dual BET/HDAC Inhibitors using NanoBRET Assay This table contains representative data for illustrative purposes based on findings for similar dual-target compounds.

| Compound | Target | Cellular EC50 (µM) |

|---|---|---|

| NB462 | BRD4-BD1 | 0.25 ± 0.02 |

| BRD4-BD2 | 0.19 ± 0.02 | |

| HDAC1 | 2.6 ± 1.1 | |

| HDAC2 | 1.55 ± 0.73 | |

| NB500 | BRD4-BD1 | 0.24 ± 0.02 |

| BRD4-BD2 | 0.16 ± 0.04 | |

| HDAC1 | 4.8 ± 2.2 |

Data adapted from Bauer, N. et al. (2023). biorxiv.org

Chemoproteomic Competition Experiments

While assays like NanoBRET confirm engagement with intended targets, understanding a compound's broader interaction profile across the entire proteome is crucial for predicting its mechanism of action and potential off-target effects. tum.de Chemoproteomic competition experiments are a powerful mass spectrometry-based strategy used to comprehensively profile the selectivity of inhibitors against endogenous proteins in their native state. nih.govnih.gov This approach is particularly valuable for assessing how inhibitors interact not just with individual enzymes but with large, multi-protein complexes. nih.govresearchgate.net

The methodology involves using a broad-spectrum inhibitor analog, such as one derived from SAHA (suberanilohydroxamic acid), which is immobilized on a solid support like sepharose beads to create an affinity matrix. researchgate.netresearchgate.net A cellular extract, containing the complete ensemble of proteins and protein complexes, is incubated with the test compound (e.g., this compound) over a range of concentrations. nih.govresearchgate.net This mixture is then applied to the affinity matrix. researchgate.net

The free test compound in the extract competes with the immobilized probe for binding to its target proteins. nih.govresearchgate.net Proteins that are bound by the test compound will not be captured by the affinity matrix and will be washed away. researchgate.net The proteins that are captured on the beads are then eluted, digested into peptides, and identified and quantified using advanced mass spectrometry techniques. researchgate.net

By comparing the amount of a protein captured in the presence of the inhibitor to a control (vehicle-only) sample, a concentration-dependent inhibition curve can be generated for every protein identified. nih.gov This allows for the determination of apparent dissociation constants (Kdapp) or IC50 values for the inhibitor against thousands of proteins simultaneously. researchgate.net A key advantage of this method is its ability to assess inhibitor binding to entire protein complexes. nih.gov If multiple subunits of a known complex (e.g., the HDAC1-containing Sin3 or NCoR complexes) show congruent inhibition curves, it provides strong evidence that the inhibitor targets the complex as a whole. nih.govnih.govresearchgate.net

This unbiased, proteome-wide approach enables the discovery of novel targets and off-targets and provides a detailed understanding of an inhibitor's selectivity in the context of complex cellular machinery, rather than with purified recombinant proteins. tum.denih.gov For a dual-specificity agent like this compound, this analysis would be critical to confirm its selective binding to both HDAC and BET protein complexes while simultaneously identifying any unintended interactions. nih.gov

Table 2: Example of Chemoproteomic Profiling Data for HDAC Inhibitors This table illustrates the type of data generated from chemoproteomic experiments, showing the differential affinity of inhibitors for various endogenous HDAC complexes.

| Compound | Target Complex | Apparent Kd (µM) |

|---|---|---|

| Aminobenzamide-type Inhibitor | HDAC1/2 - NCoR Complex | 0.2 |

| HDAC1/2 - Sin3 Complex | >20 | |

| Hydroxamate-type Inhibitor | HDAC1/2 - NCoR Complex | 0.01 |

Data is representative and conceptual, based on findings that aminobenzamides can show stronger binding to the NCoR complex than the Sin3 complex, unlike less selective hydroxamate inhibitors. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Hdac/bet in 1 Action

Regulation of Chromatin Acetylation Dynamics by Hdac/bet-IN-1

This compound fundamentally alters the epigenetic landscape by modulating the acetylation of histone proteins, which is a key mechanism for controlling gene accessibility and expression. nih.govnih.gov

The HDAC inhibitory function of this compound leads to a global increase in histone acetylation. nih.govnih.gov HDACs are enzymes that typically remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. nih.govmdpi.com By inhibiting HDACs, particularly class I members like HDAC1, this compound prevents the removal of these acetyl marks. medchemexpress.com This results in the hyperacetylation of histones, such as Histone H3 and Histone H4. nih.govacs.org Research has shown that HDAC inhibition can cause a significant shift in the acetylation state of histones; for example, in the absence of inhibition, the majority of H4 histones may be un- or mono-acetylated, whereas treatment leads to a dramatic increase in di-, tri-, and tetra-acetylated forms. nih.gov This widespread alteration of the histone acetylation landscape effectively reshapes the cellular epigenome. nih.gov

| Histone Target | Observed Effect | Mechanism | References |

|---|---|---|---|

| Global Histones | Increased overall acetylation (Hyperacetylation) | Inhibition of HDAC enzymes prevents the removal of acetyl groups from histone tails. | nih.govnih.gov |

| Histone H3 | Increased acetylation; effective blocking of deacetylation. | Direct inhibition of HDACs responsible for deacetylating H3 lysine residues. | nih.govacs.org |

| Histone H4 | Shift from low acetylation states (un-, mono-) to high acetylation states (di-, tri-, tetra-). | Inhibition of HDAC activity leads to an accumulation of acetyl marks added by Histone Acetyltransferases (HATs). | nih.gov |

The increase in histone acetylation induced by this compound directly impacts chromatin structure, making it more open and accessible to transcription factors and the transcriptional machinery. youtube.com This modulation of chromatin accessibility can be globally assessed using techniques like the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq). nih.govnih.gov Studies utilizing ATAC-seq have demonstrated that treatment with HDAC inhibitors results in significant, site-specific changes in chromatin accessibility. nih.gov While it was traditionally thought that HDAC inhibition would uniformly increase accessibility, ATAC-seq has revealed a more complex picture, with both increases and decreases in accessibility at different genomic regions. nih.govnih.gov For this compound, this altered accessibility landscape is a primary mechanism through which it reprograms gene expression. nih.gov

A key consequence of the global hyperacetylation caused by the HDACi component of this compound is the redistribution of BET proteins, such as BRD4. nih.govnih.gov BET proteins function as "readers" of the histone code, binding to acetylated lysine residues to recruit transcriptional machinery to specific gene promoters and enhancers. nih.govnih.gov Under normal conditions, acetylation is concentrated at these regulatory elements. However, widespread, inhibitor-induced hyperacetylation confuses these boundaries, creating numerous new acetylated sites across the genome, including in intergenic and gene body regions. nih.gov This causes BET proteins to be delocalized from their intended targets, such as super-enhancers that drive oncogene expression, and redistributed to these newly acetylated, non-productive sites. nih.govnih.gov This sequestration effectively reduces the concentration of BET proteins at key regulatory elements, thereby diminishing their ability to promote the transcription of target genes. nih.gov

Transcriptional Reprogramming by this compound

By altering chromatin structure and the localization of transcriptional regulators, this compound induces a profound reprogramming of the cellular transcriptome, which involves both the silencing of cancer-promoting genes and the activation of tumor-suppressing genes.

A primary outcome of this compound action is the transcriptional repression of key oncogenic drivers to which cancer cells are often addicted. nih.govacs.org The dual-inhibition mechanism is particularly effective at targeting these genes.

MYC: The MYC oncogene is a well-established target of both BET and HDAC inhibitors. nih.govresearchgate.net Dual-target inhibitors and combination therapies have been shown to synergistically suppress the expression of MYC at both the mRNA and protein levels. acs.orgnih.gov This is achieved by displacing BRD4 from the MYC promoter and enhancers, thereby shutting down its transcription. nih.gov

TP63: Research on dual BET/HDAC inhibitors has demonstrated their ability to significantly downregulate the mRNA levels of the oncogenic driver TP63. acs.org

SYK and MSI1: In studies on medulloblastoma, the combination of BET and HDAC inhibitors synergistically downregulated the oncogenes SYK (Spleen Tyrosine Kinase) and MSI1 (Musashi RNA-binding protein 1). nih.gov These genes were identified among the most significantly repressed targets, confirming that the dual-pathway inhibition effectively dismantles key oncogenic signaling networks. nih.gov

| Oncogenic Driver | Effect | Cellular Context | References |

|---|---|---|---|

| MYC | Downregulation of mRNA and protein expression | NUT midline carcinoma, Medulloblastoma | acs.orgnih.gov |

| TP63 | Downregulation of mRNA levels | NUT midline carcinoma | acs.org |

| SYK | Synergistic downregulation of mRNA and protein expression | Medulloblastoma | nih.gov |

| MSI1 | Synergistic downregulation of mRNA and protein expression | Medulloblastoma | nih.gov |

In addition to repressing oncogenes, this compound actively upregulates the expression of tumor suppressor genes. acs.org This dual effect contributes to its potent anti-cancer activity.

HEXIM1: The expression of HEXIM1 (Hexamethylene Bis-Acetamide Inducible 1) is a known pharmacodynamic marker for BET inhibition. oup.com this compound and other dual inhibitors have been shown to upregulate HEXIM1 mRNA levels. acs.org HEXIM1 is a component of a negative feedback loop that inhibits the Positive Transcription Elongation Factor b (P-TEFb), and its induction is a key mechanism of action for BET inhibitors. pnas.orgnih.gov

p57: The cyclin-dependent kinase inhibitor CDKN1C, which encodes the tumor suppressor protein p57, is another gene robustly induced by dual HDAC/BET inhibition. acs.orgnih.gov Upregulation of p57 can promote cell cycle arrest and apoptosis, and it serves as another key marker of effective BET inhibition. acs.org

Modulation of Interferon-Stimulated Gene (ISG) Signatures

The dual inhibition of histone deacetylases (HDACs) and Bromodomain and Extra-Terminal (BET) proteins by compounds conceptually similar to this compound has been shown to significantly modulate the expression of interferon-stimulated genes (ISGs). oup.comnih.gov Research in glioblastoma models demonstrated that the BET inhibitor JQ1 suppresses an ISG signature. oup.comnih.gov This effect is not mediated through the canonical JAK/STAT pathway but appears to be a direct consequence of action on the transcriptional level of these interferon-response genes. nih.gov This modulation is associated with a loss of BRD4, a key BET protein, binding across the ISGs, supporting a direct mechanistic interaction. oup.comnih.gov The ability of BET inhibitors to repress the expression of ISGs, including the immune checkpoint ligand CD274 (PD-L1), suggests a potential role in modulating the tumor immune landscape. oup.comnih.gov This specific repressive effect on ISGs is a noted immunomodulatory action of BET inhibitors. nih.gov

Global Gene Expression Signature Alterations (e.g., RNA-sequencing analyses)

Global transcriptomic analyses, such as RNA-sequencing, have revealed profound and widespread changes in gene expression following the inhibition of HDACs and BET proteins. These alterations underpin the cellular responses to compounds like this compound. In glioblastoma-derived sphere-lines treated with the BET inhibitor JQ1, RNA-sequencing identified significant modulation of cancer-relevant pathways, including interferon-alpha (IFN-α) response genes and signatures responsive to histone deacetylase inhibitors (HDACi). nih.govresearchgate.netoup.com

The rapid degradation of HDAC1 in mouse embryonic stem cells, studied via RNA-seq, showed an immediate and primary upregulation of gene expression, with 275 out of 290 differentially expressed genes being upregulated within 2 hours. oup.com This suggests that many of these are direct targets of HDAC1-containing repressive complexes. oup.com Over longer periods, a more complex pattern of both up- and downregulation emerges. oup.com

In the context of dual inhibition, RNA-sequencing of urothelial carcinoma cells treated with both an HDAC inhibitor (Romidepsin) and a BET inhibitor (JQ1) revealed consistent downregulation of key anti-apoptotic and oncogenic factors, including Survivin, BCL-2, BCL-XL, c-MYC, EZH2, and SKP2. researchgate.net Furthermore, single-cell RNA-seq analysis in mouse models with altered GATA-1-HDAC1 interaction demonstrated profound changes in gene expression patterns across various hematopoietic cell clusters. nih.gov These comprehensive analyses highlight that the mechanism of action involves extensive reprogramming of the cellular transcriptome, affecting pathways crucial for cell survival, proliferation, and immune response. nih.govoup.comresearchgate.netnih.gov

This compound Effects on Cell Cycle Progression

Induction of Cell Cycle Arrest (e.g., G0/G1, G1-G0, G2/M phases)

A significant cellular consequence of the dual inhibition of HDAC and BET proteins is the induction of cell cycle arrest, a critical mechanism for halting cancer cell proliferation. nih.govnih.gov Studies have shown that this arrest can occur at different phases of the cell cycle, depending on the cellular context and the specific inhibitors used.

Inhibition of Class I HDACs, particularly HDAC1 and HDAC2, has been shown to induce G2/M phase arrest in urothelial carcinoma cell lines. mdpi.com This is in contrast to many other cancer types where HDAC inhibitors typically cause a G1 arrest. mdpi.com The G2/M arrest is linked to the downregulation of genes encoding G2/M regulators. mdpi.com Similarly, knockdown of HDAC10 has been shown to induce a G2/M transition arrest. nih.gov Conversely, specific knockdown of HDAC2, but not HDAC1, has been reported to induce a G1 cell cycle arrest. researchgate.net The combination of BET and HDAC inhibitors has been shown to efficiently inhibit cell cycle progression in various cancer models. researchgate.net

| Phase of Arrest | Key Findings | Cell Type | Reference |

| G2/M | Inhibition of Class I HDACs (HDAC1/2) leads to downregulation of G2/M regulator genes. | Urothelial Carcinoma | mdpi.com |

| G2/M | Knockdown of HDAC10 modulates cyclin A2 expression, leading to G2/M arrest. | General | nih.gov |

| G1 | Specific knockdown of HDAC2, but not HDAC1, induces G1 arrest. | MCF7 (Breast Cancer) | researchgate.net |

| General | Combined inhibition of HDAC and BET proteins efficiently inhibits cell cycle progression. | Urothelial Carcinoma | researchgate.net |

Induction of Apoptosis and Programmed Cell Death Pathways by this compound

Activation of Caspase-Dependent Apoptosis

The synergistic combination of HDAC and BET inhibition is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govnih.gov This induced cell death is mediated through the activation of the caspase cascade. nih.gov The presence of cleaved caspase-3 and cleaved caspase-7, the executioner caspases, is a hallmark of this process. nih.gov In melanoma cells, co-treatment with an HDAC inhibitor (LBH589) and a BET inhibitor (I-BET151) led to a synergistic induction of apoptosis, which was confirmed to be caspase-dependent. nih.gov Similarly, in Myc-induced murine lymphoma, cell death induced by a BET inhibitor could be blocked by a pan-caspase inhibitor, confirming the apoptotic mode of cell death. nih.gov The combination of Romidepsin (HDACi) and JQ1 (BETi) also efficiently induced caspase-dependent apoptosis across various urothelial carcinoma cell lines. researchgate.net

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., BIM, Bcl-2, Bcl-XL, XIAP)

The induction of apoptosis by dual HDAC/BET inhibition is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic and anti-apoptotic members. A key mechanism involves shifting the balance to favor apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic ones. nih.gov

Studies in melanoma have shown that combining HDAC and BET inhibitors leads to a marked upregulation of the pro-apoptotic BH3-only protein BIM. nih.gov This is accompanied by the significant downregulation of several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and the X-linked inhibitor of apoptosis protein (XIAP). nih.gov The effectiveness of this combination treatment is attributed to the simultaneous induction of BIM and the decrease in these critical survival proteins. nih.gov Similar effects have been observed in other cancer types; for example, the combination of Romidepsin and JQ1 consistently downregulated BCL-2 and BCL-XL in urothelial carcinoma cells. researchgate.net HDAC inhibitors alone can also disrupt the expression of Bcl-2 family proteins, decreasing levels of Bcl-2 and Bcl-xL while increasing BIM. researchgate.net This modulation releases the brakes on apoptosis, allowing the cell death program to proceed.

Table of Modulated Apoptotic Proteins

| Protein | Function | Effect of HDAC/BET Inhibition | Reference |

|---|---|---|---|

| BIM | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | researchgate.netnih.gov |

| Bcl-XL | Anti-apoptotic | Downregulation | researchgate.netnih.gov |

| XIAP | Anti-apoptotic | Downregulation | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| JQ1 |

| I-BET151 |

| LBH589 (Panobinostat) |

| Romidepsin |

| ACY-1215 |

| FK228 |

| Entinostat |

| RGFP966 |

| MK-1775 |

| Trichostatin A (TSA) |

| Vorinostat (SAHA) |

| Belinostat |

| ABT-737 |

| Suberoyl bis-hydroxamic acid (SBHA) |

| Venetoclax |

| Chidamide |

| WEHI-539 |

| Idasanutlin |

| Doxorubicin (B1662922) |

| Tubastatin A |

| MPK544 |

| CI-994 |

| Apicidin |

| S63845 |

| Ricolinostat |

| Fingolimod |

| Valproic acid |

Mitochondrial Pathway Involvement in Apoptosis Induction

The induction of apoptosis by dual HDAC and BET inhibition is a critical component of its anti-cancer activity and is primarily mediated through the intrinsic, or mitochondrial, pathway. nih.govasco.orgnih.gov This process is caspase-dependent and involves a significant shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. asco.orgnih.gov

Research demonstrates that treatment with combined HDAC and BET inhibitors leads to the upregulation of the pro-apoptotic BH3-only protein BIM. nih.govasco.orgnih.gov BIM is a key initiator of the mitochondrial apoptotic cascade. Concurrently, there is a marked downregulation of several anti-apoptotic proteins, including Bcl-2 and Bcl-XL, which normally function to prevent apoptosis by sequestering pro-apoptotic proteins. nih.govnih.gov This alteration in the Bcl-2 protein landscape is a crucial step that leads to mitochondrial outer membrane permeabilization (MOMP).

The disruption of the mitochondrial membrane potential results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. asco.orguni-halle.desemanticscholar.org These factors include cytochrome c, which, once in the cytosol, associates with Apaf-1 to form the apoptosome, leading to the activation of the initiator caspase-9. uni-halle.de Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.govuni-halle.de The process is confirmed to be caspase-dependent, as the synergistic induction of apoptosis can be blocked by caspase inhibitors. nih.gov

Impact on Key Intracellular Signaling Pathways

This compound exerts a profound influence on a variety of intracellular signaling pathways that are fundamental for cancer cell growth, survival, and resistance to therapy. By altering the epigenetic landscape and transcriptional programs, these inhibitors can disrupt oncogenic signaling networks at multiple levels.

Dual HDAC and BET inhibition has been shown to interfere with the activity of several key transcription factors.

STAT Pathway : The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, are crucial for transducing signals from cytokines and growth factors to the nucleus to regulate gene expression related to cell proliferation and survival. Combined HDAC and BET inhibition can effectively target STAT5 transcriptional activity, disrupting this pro-survival signaling axis. nih.gov

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is common in many cancers. HDACs, specifically HDAC3, play a role in regulating NF-κB by deacetylating the p65 subunit, which can either repress or activate its transcriptional activity depending on the cellular context. nih.gov Inhibition of HDACs can therefore modulate NF-κB-dependent gene expression, contributing to the anti-cancer effects. nih.govresearchgate.net

FoxO1/3 and PGC-1α Activity : The Forkhead box O1 (FoxO1) transcription factor is a key regulator of metabolic pathways, including gluconeogenesis. HDACs, such as HDAC9, can deacetylate FoxO1, enhancing its DNA-binding activity and its ability to promote the expression of gluconeogenic genes. nih.gov A primary target of FoxO1 is the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis and metabolism. The HDAC9-FoxO1 axis directly upregulates PGC-1α expression. nih.gov By inhibiting HDACs, this compound can interfere with this signaling cascade, impacting cellular metabolism.

Table 1: Impact of this compound on Key Transcription Factors

| Transcription Factor | Effect of Inhibition | Associated Pathway | Key Findings |

| STAT | Inhibition of transcriptional activity | JAK/STAT Signaling | Disrupts pro-survival and proliferative signals. |

| NF-κB | Modulation of activity | NF-κB Signaling | Affects inflammation and cell survival by altering p65 acetylation. nih.gov |

| FoxO1 | Inhibition of deacetylation | Metabolic Regulation | Reduces DNA-binding activity, impacting gluconeogenic gene expression. nih.gov |

| PGC-1α | Downregulation | Mitochondrial Biogenesis | Expression is reduced via interference with the HDAC-FoxO1 axis. nih.gov |

Two of the most significantly impacted pathways following combined HDAC and BET inhibition are the AKT and Hippo/YAP signaling cascades, both of which are critical for tumor growth and survival.

AKT Pathway : The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR pathway, which promotes cell survival, growth, and proliferation. Studies consistently show that the combination of HDAC and BET inhibitors leads to a strong downregulation of the AKT pathway. nih.govnih.govresearchgate.net This is evidenced by reduced expression levels of total AKT and its downstream targets. researchgate.net

Hippo/YAP Pathway : The Hippo pathway is a tumor-suppressive signaling cascade that controls organ size by regulating cell proliferation and apoptosis. Its primary downstream effector is the transcriptional coactivator Yes-associated protein (YAP). In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of YAP, which then promotes the expression of genes that drive cell proliferation and inhibit apoptosis. Combined HDAC and BET inhibition has been shown to cause a marked downregulation of YAP at both the mRNA and protein levels, effectively suppressing this oncogenic output. nih.govresearchgate.netsemanticscholar.org

The signaling networks within a cell are highly interconnected, and the effects of this compound are not limited to individual pathways. There is significant crosstalk between the pathways affected by dual inhibition.

PI3K-Akt Pathway : As noted, the AKT pathway is a major target. This pathway is often activated downstream of Receptor Tyrosine Kinases (RTKs) and Ras. Its inhibition is a key mechanism of action for this compound. nih.govnih.gov

Ras/MAPK Pathway : The Ras/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival. There is evidence that activation of the Ras pathway can create a vulnerability to HDAC inhibition. embopress.org The PI3K/AKT and MAPK pathways are the two main signaling cascades downstream of Ras, and there is extensive crosstalk between them. nih.govresearchgate.net

JAK-STAT Pathway : This pathway is frequently activated by cytokines and growth factors and often intersects with other major signaling pathways. For instance, the JAK/STAT pathway can be an upstream activator of the PI3K/AKT pathway, and there is bidirectional communication between the JAK/STAT and MAPK signaling cascades. researchgate.netnih.gov By modulating components of these interconnected pathways, this compound can induce a more comprehensive blockade of oncogenic signaling.

A crucial aspect of the mechanism of this compound involves the simultaneous induction of DNA damage and the suppression of DNA repair pathways, creating a synthetic lethal effect.

Induction of DNA Damage (γ-H2AX) : The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). wesleyan.edu Treatment with combined HDAC and BET inhibitors leads to a significant accumulation of DNA damage, as evidenced by a robust increase in the expression and formation of nuclear γ-H2AX foci. nih.govnih.gov This indicates that the inhibitors cause an increase in DSBs, a highly cytotoxic form of DNA damage.

Suppression of Homologous Recombination (RAD51) : While inducing DNA damage, the inhibitors also compromise the cell's ability to repair it. Homologous recombination (HR) is a major, high-fidelity pathway for repairing DSBs. nih.gov A key protein in the HR pathway is RAD51, which facilitates the crucial steps of strand invasion and homology search. nih.gov Dual HDAC and BET inhibition has been shown to profoundly suppress the expression of RAD51 at both the mRNA and protein levels. nih.govnih.gov This downregulation of RAD51 impairs the HR repair pathway, preventing the efficient repair of the DSBs induced by the treatment. nih.govresearchgate.net

This dual action—creating DNA lesions while simultaneously disabling a key repair mechanism—results in an intolerable level of genomic instability, ultimately triggering apoptosis. nih.govnih.gov

Table 2: Effects of this compound on DNA Damage and Repair

| Marker/Protein | Cellular Process | Effect of Inhibition | Consequence |

| γ-H2AX | DNA Damage Response | Significant Increase | Accumulation of DNA double-strand breaks. nih.govnih.gov |

| RAD51 | Homologous Recombination Repair | Profound Suppression | Impairment of the primary DNA double-strand break repair pathway. nih.govnih.gov |

Pre Clinical Therapeutic Potential of Hdac/bet in 1 in Disease Models

Oncological Applications in In Vitro and In Vivo Models

Dual inhibition strategies targeting HDAC and BET proteins have demonstrated efficacy in inducing growth arrest and apoptosis across a spectrum of tumor cell models. nih.gov This dual-action approach has been explored in both hematological malignancies and solid tumors, showing promise where single-agent epigenetic therapies have had limited success. nih.gov

Hematological Malignancies

In cancers of the blood and bone marrow, dual HDAC/BET inhibition has shown considerable preclinical activity. Several studies have highlighted the synergistic effects of this combination in various leukemia and lymphoma models.

The development of novel dual BRD4/HDAC inhibitors has shown antiproliferative effects against both Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) cell lines. nih.gov In AML, oncogenic fusion proteins frequently recruit HDACs, leading to the repression of genes crucial for normal hematopoietic differentiation. frontiersin.org HDAC inhibitors (HDACi) can counteract this by promoting the re-expression of these silenced genes. nih.gov

Preclinical studies in AML models have shown that HDACi like Panobinostat, Vorinostat, and Tricostatin A can promote cell death, apoptosis, and growth arrest. nih.gov The combination of BET inhibitors with HDACi has been shown to be a novel synergistic strategy against human AML cells. researchgate.net Researchers have synthesized N6-benzoyladenine derivatives capable of inhibiting both BRD4 and HDAC activity, which demonstrated the ability to inhibit growth and induce differentiation in AML cell lines. nih.gov

Table 1: Effects of Dual HDAC/BET Inhibition in Preclinical Leukemia Models

| Cancer Type | Model System | Key Findings | Reference |

|---|---|---|---|

| AML & CML | Cell Lines | Novel 3,5-dimethylisoxazole derivatives (dual inhibitors) demonstrated antiproliferative effects. | nih.gov |

| AML | Cell Lines | N6-benzoyladenine derivative (dual inhibitor) inhibited growth and induced differentiation. | nih.gov |

The synergy between BET inhibitors (BETi) and HDACi is particularly evident in Myc-induced lymphoma models. acs.orgnih.gov The c-Myc oncogene is a critical driver in many lymphomas, and its expression can be modulated by both BET and HDAC proteins. ashpublications.org

In murine models of c-Myc-induced lymphoma, the combination of BETi and HDACi was found to be more effective than either agent alone. nih.gov Studies using the BETi RVX2135 and JQ1 in combination with the HDACi vorinostat demonstrated synergistic effects in killing lymphoma cells. pnas.orgnih.gov This combination therapy induced cell-cycle arrest and apoptosis in lymphoma cells both in vitro and in vivo. nih.govexlibrisgroup.comresearchgate.net Mechanistically, it was discovered that BETi and HDACi induce similar sets of genes, suggesting a functional and genetic link that can be therapeutically exploited. pnas.orgnih.gov

Table 2: Research Findings in Myc-induced Lymphoma Models

| Model System | Inhibitors Used | Observed Effects | Reference |

|---|---|---|---|

| Myc-transgenic mouse lymphoma cells | RVX2135 (BETi), Vorinostat (HDACi) | Synergistic induction of cell death and apoptosis. | nih.gov |

| Murine c-Myc-induced lymphoma cells | BETi and HDACi | Enhanced killing of cancer cells compared to single agents. | nih.gov |

Solid Tumors

While epigenetic drugs have shown greater clinical efficacy in hematological cancers, the strategy of dual HDAC/BET inhibition holds potential for solid tumors that are often resistant to conventional therapies. nih.gov

PDAC is a highly lethal cancer known for its resistance to nearly all therapeutic approaches. nih.govmit.edu Preclinical evidence strongly suggests that combined BET and HDAC inhibition is an effective strategy for this disease. nih.govbohrium.com Studies have shown that the BET inhibitor JQ1 can suppress PDAC development in mouse models, and its effects are synergistically enhanced by the HDAC inhibitor SAHA, leading to increased cell death. mit.edu

To capitalize on this synergy, a potent dual inhibitor, TW9, was created by fusing the BET inhibitor (+)-JQ1 with the class I HDAC inhibitor CI994. nih.govbohrium.comuni-frankfurt.de In preclinical tests, TW9 was more potent at inhibiting the proliferation of tumor cells than either (+)-JQ1 or CI994 alone, or the combination of the two separate drugs. nih.govbohrium.com Further research into dual BET/class I HDAC inhibitors has led to the development of molecules that effectively block histone deacetylation and upregulate tumor-suppressing genes in pancreatic cancer cells. acs.org

Table 3: Preclinical Data on Dual HDAC/BET Inhibition in PDAC

| Model System | Inhibitors Used | Key Outcomes | Reference |

|---|---|---|---|

| PDAC Mouse Models | JQ1 (BETi) + SAHA (HDACi) | Synergistic augmentation of cell death and suppression of advanced PDAC. | mit.edu |

| PDAC Cell Lines | TW9 (Dual Inhibitor) | More potent inhibition of tumor cell proliferation compared to single agents or combination. | nih.govbohrium.com |

NUT Midline Carcinoma is a rare and aggressive cancer defined by a rearrangement of the NUTM1 gene, most commonly resulting in a BRD4-NUT fusion oncoprotein. nih.gov This fusion protein is the primary driver of the disease, making both the BET and HDAC pathways attractive therapeutic targets. HDAC inhibitors have been shown to induce differentiation and growth arrest in NMC cells. nih.govaacrjournals.org

Preclinical studies have demonstrated that combining BET and HDAC inhibition can lead to synergistic effects. In NMC xenograft models, the combination of the HDACi panobinostat with bromodomain inhibition resulted in improved survival and greater suppression of tumor growth. nih.gov The development of novel dual BET/HDAC inhibitors has shown the potential to downregulate key oncogenic drivers in NMC, such as MYC and TP63. acs.org This dual-targeting approach provides a strong rationale for further investigation in this particularly aggressive solid tumor. acs.org

Table 4: Preclinical Findings in NUT Midline Carcinoma (NMC)

| Model System | Therapeutic Approach | Observed Effects | Reference |

|---|---|---|---|

| NMC Xenograft Models | Panobinostat (HDACi) + Bromodomain Inhibition | Improved survival and growth suppression. | nih.gov |

| NMC Cells | Novel Dual BET/HDAC Inhibitors | Downregulation of MYC and TP63 mRNA levels. | acs.org |

MYC-driven Group 3 Medulloblastoma

Group 3 medulloblastoma (MB) driven by MYC amplification is the most aggressive subgroup, associated with a dismal prognosis. Epigenetic dysregulation is a hallmark of this disease, making it a prime candidate for therapies targeting epigenetic regulators. researchgate.netucl.ac.uk Preclinical studies combining BET inhibitors (like JQ1 or OTX015) with pan-HDAC inhibitors (like panobinostat) have demonstrated potent synergistic effects against MYC-amplified MB cells. researchgate.net

This combination therapy has been shown to cooperatively suppress the growth and survival of cancer cells by inducing G2 cell cycle arrest and promoting apoptosis. ucl.ac.ukbiorxiv.org Mechanistically, the dual inhibition modulates global gene expression, leading to the downregulation of critical oncogenes. RNA-sequencing analyses revealed that the combination of a BET inhibitor with an HDAC inhibitor synergistically repressed the mRNA and protein expression of MYC, as well as other key oncogenes such as SYK and MSI1. ucl.ac.uk In vivo, the combination of OTX015 and panobinostat significantly inhibited tumor growth in xenograft models of MYC-amplified MB, an effect linked to the downregulation of MYC expression. ucl.ac.uk These findings provide a strong preclinical rationale for the dual targeting of BET proteins and HDACs as a novel therapeutic strategy for this high-risk pediatric brain tumor. researchgate.netucl.ac.uk

| Model System | Key Findings | Mechanism of Action |

| MYC-amplified MB cell lines | Synergistic suppression of cell growth and survival. | Induction of G2 cell cycle arrest and apoptosis. |

| MYC-amplified MB cell lines | Synergistic modulation of global gene expression. | Downregulation of MYC, SYK, and MSI1 oncogenes. |

| MYC-amplified MB xenografts | Significant inhibition of tumor growth. | Downregulation of MYC expression. |

Chondrosarcoma

Chondrosarcoma is a type of bone cancer known for its resistance to conventional chemotherapy. nih.gov Preclinical research has explored the combination of BET family protein inhibitors and HDAC inhibitors as a novel therapeutic strategy. Studies have shown that this dual-inhibition approach synergistically inhibits the growth of chondrosarcoma cells and induces apoptosis. nih.gov

The underlying mechanism for this synergistic effect involves the accumulation of DNA damage. The combination treatment was found to impair the RAD51-related homologous recombination (HR) repair pathway. By suppressing this critical DNA damage repair mechanism, the dual inhibitors lead to an overwhelming level of DNA damage in the cancer cells, ultimately triggering programmed cell death. nih.gov These findings suggest that the combinatorial targeting of epigenetic "readers" and "erasers" could be a promising therapeutic strategy for overcoming the treatment resistance often seen in chondrosarcoma. nih.gov

| Model System | Key Findings | Mechanism of Action |

| Chondrosarcoma cell lines | Synergistic inhibition of cell growth. | Impairment of RAD51-related HR DNA repair. |

| Chondrosarcoma cell lines | Induction of apoptosis. | Accumulation of DNA damage. |

Rhabdomyosarcoma (RMS)

Rhabdomyosarcoma (RMS) is an aggressive soft tissue sarcoma primarily affecting children. Preclinical studies have shown that HDAC inhibitors can induce cytotoxicity, cell-cycle arrest, and apoptosis in RMS cells. nih.gov Particularly in fusion-positive RMS (FP-RMS), which is driven by the PAX3-FOXO1 fusion protein, HDACs are crucial for maintaining the oncogenic circuitry. BET proteins are also implicated, with the BET protein BRD4 being required for the oncogenic function of the PAX3-FOXO1 fusion protein.

This has led to investigations into the combination of BET and HDAC inhibitors. Co-targeting BETs and HDACs with inhibitors like JQ1 and quisinostat or vorinostat results in a synergistic induction of apoptosis in RMS cells. A novel dual BET/HDAC inhibitor, TW09, was shown to mediate cell death by triggering mitochondrial apoptosis in rhabdomyosarcoma cells. This combined approach effectively disrupts key survival pathways, enhancing cancer cell death and highlighting the therapeutic potential of dual epigenetic inhibition in this pediatric cancer.

| Model System | Key Findings | Mechanism of Action |

| RMS cell lines | Synergistic induction of apoptosis. | Disruption of key survival pathways. |

| RMS cell lines | Reduced cell growth, induced differentiation. | Inhibition of Class I HDACs crucial for oncogenic circuitry. |

| RMS cell lines (using dual inhibitor TW09) | Induction of cell death. | Triggering of mitochondrial apoptosis. |

Urological Malignancies (e.g., Germ Cell Tumors, Urothelial Carcinoma, Renal Carcinoma, Prostate Carcinoma)

Dual HDAC and BET inhibition has emerged as a potential new treatment alternative for a range of urological malignancies. In preclinical studies involving cell lines of germ cell tumors (GCT), urothelial carcinoma (UC), renal cell carcinoma (RCC), and prostate carcinoma (PC), treatment with dual HDAC-BET inhibitors led to a significant decrease in cell viability.

The anti-tumor effects were attributed to the induction of apoptosis and alterations in the cell cycle. Furthermore, in an in vivo GCT xenograft model, a dual inhibitor demonstrated a considerable decrease in tumor burden. Molecular analyses combining RNA- and ATAC-sequencing indicated that the treatment induced significant changes in gene expression, which were accompanied by site-specific alterations in chromatin accessibility. This suggests that the dual-inhibition strategy effectively reprograms the epigenetic landscape of these tumor cells to drive them towards cell death. The use of a single molecule that targets both HDAC and BET proteins may offer improved pharmacokinetic profiles and a reduced likelihood of drug resistance compared to the combination of two separate drugs.

| Model System | Key Findings | Mechanism of Action |

| GCT, UC, RCC, PC cell lines | Decreased cell viability. | Induction of apoptosis and cell cycle effects. |

| GCT xenograft models | Considerably decreased tumor burden. | Not specified. |

| Various urological cancer cells | Induction of gene expression. | Site-specific changes in chromatin accessibility. |

Melanoma

In melanoma, the combination of HDAC and BET inhibitors has shown synergistic effects in inducing apoptosis, even in cell lines resistant to BRAF inhibitors. This dual epigenetic blockade leads to a more pronounced upregulation of the pro-apoptotic protein BIM and downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and XIAP when compared to single-agent treatment.

Furthermore, this combination strongly downregulates key survival signaling pathways, including the AKT and Hippo/YAP pathways. In vivo studies using a melanoma xenograft model confirmed the efficacy of this combination. Mice treated with both an HDAC inhibitor (LBH589) and a BET inhibitor (I-BET151) showed significantly inhibited tumor growth and prolonged survival compared to control or single-drug treatments. These preclinical findings provide a strong basis for considering the combination of these epigenetic inhibitors as a new treatment strategy for melanoma, particularly for tumors that have developed resistance to targeted therapies.

| Model System | Key Findings | Mechanism of Action |

| Melanoma cell lines (including BRAFi-resistant) | Synergistic induction of apoptosis. | Upregulation of pro-apoptotic BIM; downregulation of anti-apoptotic Bcl-2, Bcl-XL, XIAP. |

| Melanoma cell lines | Strong downregulation of survival pathways. | Inhibition of AKT and Hippo/YAP signaling. |

| Melanoma xenograft mouse model | Inhibited tumor growth and prolonged survival. | Not specified. |

Glioblastoma (GBM)

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a critical need for new therapeutic strategies. Preclinical studies have demonstrated that HDAC inhibitors show promising anti-tumor effects in glioma, targeting uncontrolled cell proliferation, invasion, angiogenesis, and resistance to apoptosis. researchgate.net The rationale for combining HDAC and BET inhibition has been explored, with studies showing synergistic effects in preclinical GBM models.

The combination of BET and HDAC inhibitors has been found to synergistically inhibit MYC expression and exhibit antitumor efficacy in glioblastoma models. This dual approach can lead to enhanced cancer cell death. For instance, combining BET inhibitors with other epigenetic modifiers or apoptosis-inducing agents has been shown to elicit enhanced lethality in malignant glioma cells. Given that both BET and HDAC inhibitors can cross the blood-brain barrier, this combination strategy is considered feasible for clinical investigation in brain tumors like GBM.

| Model System | Key Findings | Mechanism of Action |

| Glioblastoma models | Synergistic antitumor efficacy. | Inhibition of MYC expression. |

| Glioma cell lines (HDACi alone) | Marked arrest of glioma growth. | Targeting of proliferation, invasion, angiogenesis, and apoptosis resistance. researchgate.net |

| Malignant glioma cells | Enhanced cell death. | Not specified. |

Colorectal Carcinoma

HDACs are frequently dysregulated in colorectal cancer (CRC) and are associated with tumor progression and poor prognosis. Preclinical studies have shown that HDAC inhibitors can induce the death of CRC cells and inhibit proliferation. The development of dual BET/HDAC inhibitors has recently been explored as a therapeutic strategy for CRC.

In preclinical research, novel dual BET/HDAC inhibitors have demonstrated promising antitumor effects in colorectal carcinoma cell lines. Gene expression profiling studies in colon cancer cells treated with HDAC inhibitors have shown that a comparable number of genes are both up- and down-regulated, indicating a significant reprogramming of the cancer cell's transcriptome. The synergy between HDAC and BET inhibition is based on their convergent roles in controlling gene expression. By simultaneously preventing the removal of acetyl groups by HDACs and blocking the recognition of these groups by BET proteins, this dual-action approach aims to more effectively disrupt the oncogenic transcriptional programs that drive CRC growth.

| Model System | Key Findings | Mechanism of Action |

| Colorectal carcinoma cell lines | Promising antitumor effects. | Not specified. |

| Colon cancer cell lines (HDACi alone) | Inhibition of proliferation, induction of cell death. | Regulation of cell cycle and apoptosis-related proteins. |

| Colon cancer cell lines (HDACi alone) | Significant reprogramming of the transcriptome. | Widespread up- and down-regulation of gene expression. |

Non-Oncological Therapeutic Explorations of Hdac/bet-IN-1 in Pre-clinical Settings

Preclinical research has begun to uncover the potential of dual HDAC/BET inhibitors in diseases characterized by epigenetic dysregulation. By targeting both the "erasers" (HDACs) and "readers" (BET proteins) of histone acetylation, these compounds can exert broad effects on gene transcription programs that are altered in pathological states.

Epigenetic alterations are recognized as significant contributors to the changes in gene expression that drive muscle wasting in conditions like cancer cachexia and age-related sarcopenia. nih.govhelsinki.fihelsinki.fiunicampus.it Both HDAC and BET proteins are implicated in the pathogenesis of these disorders by influencing pathways related to muscle mass regulation and metabolism. nih.govhelsinki.fi This has led to the hypothesis that dual HDAC/BET inhibitors could be a potent strategy to counteract the catabolic phenotype seen in these syndromes. nih.govnih.gov A multi-target approach is considered potentially advantageous as muscle wasting is a multifactorial condition that likely requires intervention at multiple molecular levels to achieve a clinically meaningful effect. nih.gov

In preclinical models, both HDACs and BET proteins have been shown to regulate skeletal muscle mass. nih.gov They influence the expression of key genes involved in muscle atrophy, such as Atrogin 1 and MuRF1, as well as pathways related to autophagy and myostatin signaling. nih.gov For instance, inhibition of BET proteins with compounds like JQ1 has been shown to reduce the levels of Myostatin, MuRF1, and Atrogin 1 in cellular models of muscle atrophy. nih.gov Similarly, certain HDAC inhibitors can prevent the upregulation of MuRF1 expression in unloading-induced muscle atrophy. nih.gov

Based on these individual roles, a dual inhibitor is theorized to simultaneously target these convergent catabolic pathways. By preventing the removal of acetyl groups by HDACs and blocking the recognition of these acetylated histones by BET proteins at pro-atrophy genes, a dual-target compound could more effectively suppress the transcriptional program that leads to muscle degradation. nih.gov

Table 1: Rationale for Dual HDAC/BET Inhibition in Muscle Wasting

| Target Class | Role in Muscle Atrophy | Potential Effect of Inhibition |

|---|---|---|

| HDACs | Regulate expression of atrophy-related genes (e.g., MuRF1); participate in inflammation and oxidative stress gene regulation. nih.gov | Prevents deacetylation of histones at key gene promoters, potentially reducing their expression and mitigating inflammation. nih.gov |

| BET Proteins | Recruit transcriptional machinery to pro-atrophy genes (e.g., MuRF1, Atrogin 1); involved in the expression of pro-cachectic factors. nih.gov | Prevents transcription of atrophy-related genes and pro-inflammatory cytokines, sparing muscle tissue. nih.gov |

| Dual Inhibition | Addresses multiple catabolic signaling pathways simultaneously. nih.gov | A potentially synergistic effect to reverse the catabolic phenotype by targeting both HDAC and BET-mediated gene expression. nih.govhelsinki.fi |

The processes of oxidative stress, chronic inflammation, and the development of fibrosis are key contributors to the pathology of muscle wasting, particularly in sarcopenia. nih.gov HDACs are known to be directly involved in regulating genes related to inflammation and oxidative stress within skeletal muscle. nih.gov Pharmacological modulation of HDACs may, therefore, be beneficial in reducing muscle loss. nih.gov

Furthermore, preclinical studies have demonstrated that BET protein inhibition can target these same pathological processes. nih.gov In the mdx mouse model of muscular dystrophy, the BET inhibitor JQ1 was found to reduce the transcript levels of NADPH oxidase subunits, leading to decreased reactive oxygen species (ROS), inflammation, and fibrosis. nih.gov Given the crucial role these factors play in sarcopenia, blocking BET proteins is a promising strategy. nih.gov A dual HDAC/BET inhibitor could thus offer a comprehensive approach by simultaneously targeting the epigenetic drivers of inflammation, oxidative stress, and fibrosis that contribute to the progression of muscle atrophy. nih.gov

Emerging evidence points to epigenetic mechanisms playing a crucial role in the development and maintenance of chronic pain states. nih.govnih.gov Both HDACs and BET proteins have been implicated in the altered gene expression that underlies the peripheral and central sensitization characteristic of neuropathic pain. nih.govresearchgate.net This has provided a strong rationale for investigating dual HDAC/BET inhibitors as a novel therapeutic strategy. nih.govresearchgate.net Preclinical studies using specific dual HDAC/BRD4 inhibitors have shown promising pain-relieving activity in animal models. researchgate.netnih.gov

In a preclinical mouse model of spared nerve injury (SNI), the dual HDAC/BRD4 inhibitors SUM52 and SUM35 have been investigated for their pain-relieving properties. researchgate.netnih.gov Intranasal administration of both compounds was shown to effectively attenuate the thermal and mechanical hypersensitivity that develops following the nerve injury. nih.gov This demonstrates that simultaneously modulating HDAC and BET activity with a single molecule can produce significant antihyperalgesic effects in a model of neuropathic pain. d-nb.info The efficacy of the dual inhibitor SUM52 was found to be comparable to the combined administration of a separate HDAC inhibitor (SAHA) and a BET inhibitor (i-BET762). nih.gov

Neuroinflammation, particularly the activation of microglia in the spinal cord, is a key driver of central sensitization and the persistence of neuropathic pain. nih.gov Preclinical research has shown that dual HDAC/BET inhibition can effectively target this process. nih.gov The dual inhibitor SUM52 was found to reduce microglia-mediated spinal neuroinflammation in the SNI mouse model. nih.gov This was evidenced by a reduction in the immunostaining of the microglial marker IBA1. nih.gov

Furthermore, SUM52 treatment led to a robust decrease in the spinal content of proinflammatory cytokines, including IL-6 and IL-1β. nih.gov Mechanistically, the inhibitor was shown to reduce the expression of inducible nitric oxide synthase (iNOS) and suppress the over-phosphorylation of key inflammatory signaling molecules like p65 nuclear factor-κB (NF-κB) and p38 MAPK. nih.gov Both HDAC and BET inhibitors individually have been shown to reduce proinflammatory responses in microglia, and dual inhibitors leverage this activity to efficiently attenuate spinal neuroinflammation. nih.gov

Table 2: Preclinical Findings for Dual HDAC/BRD4 Inhibitors in Neuropathic Pain

| Compound | Preclinical Model | Key Findings on Hypersensitivity | Key Findings on Neuroinflammation |

|---|---|---|---|

| SUM52 | Spared Nerve Injury (SNI) in mice | Attenuated thermal and mechanical hypersensitivity. researchgate.netnih.gov | Reduced microglia activation (IBA1); decreased expression of iNOS, p65 NF-κB, and p38 MAPK; robustly decreased spinal IL-6 and IL-1β levels. nih.gov |

| SUM35 | Spared Nerve Injury (SNI) in mice | Attenuated thermal and mechanical hypersensitivity. researchgate.netnih.gov | Not specified in detail, but contributed to the overall finding of pain-relieving activity for this class of dual inhibitors. nih.gov |

Methodological Approaches in Hdac/bet in 1 Research

Molecular Biology and Epigenetic Profiling Techniques

To understand how dual HDAC/BET inhibitors modulate gene expression and epigenetic landscapes, researchers utilize a variety of advanced molecular biology techniques.

Gene Expression Analysis (e.g., RT-qPCR, RNA-sequencing)

Gene expression analysis is fundamental to understanding the transcriptional consequences of inhibiting HDACs and BET proteins.